molecular formula C21H24ClN3O2 B2566377 1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203132-05-1

1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2566377
CAS No.: 1203132-05-1
M. Wt: 385.89
InChI Key: FOBHVKSJPVUWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound with the CAS Number 1203132-05-1 and a molecular weight of 385.9 . Its molecular formula is C21H24ClN3O2 . This substance is part of a class of benzyl urea derivatives, which have been explored in various research contexts for their potential biological activities . The structure features a urea bridge connecting a 4-chlorobenzyl group to a 1,2,3,4-tetrahydroquinoline system that is substituted with an isobutyryl moiety. Compounds with similar tetrahydroquinoline scaffolds are of significant interest in medicinal chemistry research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. ⚠️ Warning: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-14(2)20(26)25-11-3-4-16-12-18(9-10-19(16)25)24-21(27)23-13-15-5-7-17(22)8-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBHVKSJPVUWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered interest for its potential pharmacological properties. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a urea linkage and a tetrahydroquinoline moiety. Its molecular formula is C18_{18}H20_{20}ClN3_{3}O, which contributes to its interaction with biological targets.

Research indicates that the compound exhibits various biological activities primarily through the modulation of specific receptors and enzymes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing processes such as inflammation and cell survival.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound.

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
PC-3 (Prostate)15Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation.

  • In Vivo Models : Animal studies indicated that administration of the compound significantly reduced markers of inflammation in models of arthritis and colitis.
ModelDose (mg/kg)Inflammatory Marker Reduction (%)
Collagen-Induced Arthritis2050%
DSS-Induced Colitis1045%

Case Studies

A notable case study highlighted the efficacy of this compound in a preclinical model of rheumatoid arthritis. The study reported significant reductions in joint swelling and histological scores compared to control groups. The underlying mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily hepatic metabolism with multiple metabolites identified.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aryl-Urea Derivatives

A key analog, 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea (PubChem CID: N/A), replaces the 4-chlorobenzyl group with a 2,3-dimethoxyphenyl substituent . This substitution introduces electron-donating methoxy groups instead of the electron-withdrawing chlorine atom. Methoxy groups may improve solubility but reduce membrane permeability compared to halogenated analogs. Pharmacologically, methoxy-substituted aryl ureas are often associated with altered target selectivity due to steric and electronic effects.

Core Scaffold Modifications: Imidazotriazine Derivatives

describes 1-aryl-6-benzylimidazo[1,2-a][1,3,5]triazines, which replace the tetrahydroquinoline-urea scaffold with an imidazotriazine core but retain the 4-chlorobenzyl substituent . These compounds exhibited CNS activity in mice, reducing locomotor activity and potentiating pentobarbital-induced sleep. However, the imidazotriazine core likely confers distinct electronic and steric properties compared to tetrahydroquinoline-based ureas.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Notes
1-(4-Chlorobenzyl)-3-(1-isobutyryl-THQ-6-yl)urea Tetrahydroquinoline-urea 4-Chlorobenzyl, isobutyryl Hypothesized kinase/CNS activity
1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-THQ-6-yl)urea Tetrahydroquinoline-urea 2,3-Dimethoxyphenyl, isobutyryl Improved solubility (speculative)
1-Aryl-6-(4-chlorobenzyl)imidazo[1,2-a][1,3,5]triazines Imidazotriazine 4-Chlorobenzyl, aryl CNS modulation in mice models

Research Findings and Implications

  • Electronic Effects: Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins compared to methoxy groups .
  • Metabolic Stability: The tetrahydroquinoline core in the target compound may offer superior stability over imidazotriazines due to reduced aromatic oxidation susceptibility.

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